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Cat. No.: B053518 Get Quote

Introduction

1,8-Dinitrobenzo(e)pyrene, more commonly known in scientific literature as 1,8-dinitropyrene

(1,8-DNP), is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It is not produced

commercially but is found as an environmental contaminant in diesel and gasoline engine

exhaust particles.[1] Due to its potent mutagenic and carcinogenic properties, 1,8-DNP serves

as a critical tool in cancer research. It is used extensively as a model carcinogen to investigate

the mechanisms of chemical carcinogenesis, DNA damage and repair, mutagenesis, and the

metabolic activation pathways of nitro-aromatic compounds. The International Agency for

Research on Cancer (IARC) has classified 1,8-dinitropyrene as "possibly carcinogenic to

humans (Group 2B)" based on sufficient evidence in experimental animals.[1]

Key Applications in Cancer Research

Model for Chemical Carcinogenesis: 1,8-DNP is a powerful tool for inducing tumors in

laboratory animals, providing a consistent model to study the initiation, promotion, and

progression stages of cancer. Its ability to cause tumors, such as malignant fibrous

histiocytomas and sarcomas, upon subcutaneous or intraperitoneal injection allows

researchers to test potential chemopreventive agents and therapeutic strategies.[1][2]

Investigating Mutagenesis and Genotoxicity: As a potent mutagen, 1,8-DNP is widely used in

genotoxicity assays, most notably the Salmonella typhimurium (Ames) test, where it primarily

induces frameshift mutations.[1][2] This application is crucial for understanding how chemical

agents cause genetic alterations that can lead to cancer.
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Studying Metabolic Activation Pathways: The carcinogenicity of 1,8-DNP is dependent on its

metabolic activation. Research using 1,8-DNP has been pivotal in elucidating the enzymatic

pathways involved, primarily nitroreduction followed by O-acetylation, which convert the

parent compound into reactive intermediates that form DNA adducts.[1][3] These studies

help in understanding why susceptibility to certain chemical carcinogens can vary between

species and individuals.

Analysis of DNA Damage and Repair: 1,8-DNP is used to study the formation of specific

DNA adducts, such as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene, which are considered

critical lesions for its mutagenic activity.[1][4] It also serves as a tool to investigate other

forms of DNA damage, including oxidative damage, which may contribute to its carcinogenic

effects.[5]

Elucidating Molecular Mechanisms of Carcinogenesis: Research with 1,8-DNP has provided

insights into specific molecular events in cancer development, such as the activation of

oncogenes like C-Ki-ras and the inactivation of tumor suppressor proteins like p53 through

non-mutagenic events.[1]

Quantitative Data Summary
The following tables summarize quantitative data from key studies on the carcinogenicity of

1,8-DNP in animal models.

Table 1: Carcinogenicity of 1,8-Dinitrobenzo(e)pyrene (1,8-DNP) in Animal Models
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Animal
Model

Route
of
Adminis
tration

Total
Dose

Treatme
nt
Schedul
e

Observa
tion
Period

Tumor
Type

Tumor
Inciden
ce

Referen
ce

Male

BALB/c

Mice

Subcutan

eous

Injection

1 mg

0.05

mg/week

for 20

weeks

60 weeks

Subcutan

eous

Tumors

(Maligna

nt

Fibrous

Histiocyt

oma)

6/15

(40%)
[1][2]

Male &

Female

Newborn

CD-1

Mice

Intraperit

oneal

Injection

Varies
3

injections

Not

Specified

Not

Specified

Not

Specified
[1]

Rats

Oral

Administr

ation

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[1]

Rats

Intraperit

oneal

Injection

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[1]

Rats

Subcutan

eous

Injection

Not

Specified

Not

Specified

Not

Specified

Sarcoma

s

Not

Specified
[1]

Note: Many studies are cited as having been performed, but specific quantitative data on tumor

incidence is not available in all summarized texts.

Experimental Protocols
Protocol 1: In Vivo Tumorigenicity Assay in Mice
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This protocol is based on studies investigating the carcinogenicity of 1,8-DNP via

subcutaneous injection in mice.[1][2]

Animal Model: Male BALB/c mice, aged 6 weeks.

Compound Preparation: Dissolve 1,8-DNP (purity >99.9%) in Dimethyl Sulfoxide (DMSO) to

a final concentration of 0.25 mg/mL.

Administration:

Inject 0.2 mL of the 1,8-DNP solution (0.05 mg) subcutaneously into the interscapular

region of each mouse.

Repeat the injection once a week for 20 consecutive weeks. The total dose administered

is 1 mg per mouse.

Control Groups:

Vehicle Control: Administer 0.2 mL of DMSO following the same injection schedule.

Positive Control: Administer 0.05 mg of Benzo[a]pyrene (a known potent carcinogen) in

0.2 mL DMSO on the same schedule.[2]

Observation and Monitoring:

Observe the animals for a total of 60 weeks from the first injection.

Monitor the animals regularly for tumor development at the injection site and overall

health.

Record the time of tumor appearance and measure tumor size.

Endpoint and Analysis:

At 60 weeks, or when animals become moribund, euthanize the mice.

Perform a complete necropsy.
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Excise tumors that develop at the injection site for histopathological analysis to confirm

malignancy (e.g., malignant fibrous histiocytoma).[2]

Statistically compare the tumor incidence in the 1,8-DNP-treated group with the vehicle

control group (e.g., using Fisher's exact test).

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol outlines the general procedure for assessing the mutagenicity of 1,8-DNP using

Salmonella typhimurium.[1][2]

Bacterial Strains: Use Salmonella typhimurium strains sensitive to frameshift mutagens, such

as TA98. To investigate metabolic pathways, include strains that are deficient in or

overproduce specific enzymes like nitroreductase or O-acetyltransferase.[1]

Compound Preparation: Prepare a dilution series of 1,8-DNP in DMSO.

Assay Procedure (Plate Incorporation Method):

To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight culture of the selected

bacterial strain and 0.1 mL of the 1,8-DNP test solution (or DMSO for control).

This assay is often performed both with and without an exogenous metabolic activation

system (e.g., rat liver S9 fraction), although 1,8-DNP typically shows strong mutagenicity

without it.[1]

Pour the mixture onto a minimal glucose agar plate.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Data Analysis:

Count the number of revertant colonies (his+) on each plate.

A positive mutagenic response is defined as a dose-dependent increase in the number of

revertant colonies that is at least twice the background (spontaneous reversion) count

seen on the solvent control plates.
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Compare results across different bacterial strains to infer the role of specific enzymes

(e.g., decreased mutagenicity in O-acetyltransferase-deficient strains indicates this

enzyme's importance in activation).[1]
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Caption: Metabolic activation pathway of 1,8-Dinitropyrene (1,8-DNP).
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Caption: Experimental workflow for an in vivo carcinogenicity study.
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Caption: Logical relationships in 1,8-DNP-induced genotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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